6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid

Description

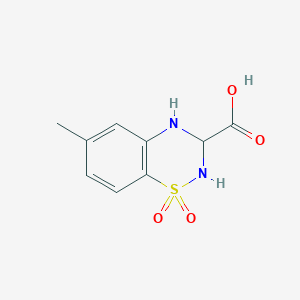

6-Methyl-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxylic acid is a benzothiadiazine derivative characterized by a 1,1-dioxo (sulfone) group, a six-membered heterocyclic ring fused with a benzene moiety, a methyl substituent at position 6, and a carboxylic acid group at position 3 . This compound belongs to a class of sulfonamide-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including diuretic, antihypertensive, and analgesic effects.

Properties

IUPAC Name |

6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-5-2-3-7-6(4-5)10-8(9(12)13)11-16(7,14)15/h2-4,8,10-11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQJQBDGNSMGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring .

Scientific Research Applications

6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as hypertension, diabetes, and cancer.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzothiadiazine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Pharmacological Profile

- Analgesic Activity : The 4-methyl analog demonstrates superior analgesic effects compared to NSAIDs like diclofenac, attributed to its carboxylic acid group and sulfone moiety enhancing receptor binding .

- Anti-inflammatory Activity : Moderate activity observed in carrageenan-induced edema models, suggesting COX-2 inhibition or cytokine modulation .

- Diuretic Activity : Hydrochlorothiazide’s sulfonamide group is critical for binding to renal transporters, a feature absent in the 6-methyl carboxylic acid derivative .

Structure-Activity Relationships (SAR)

- Position of Methyl Group : Methyl at C4 (4-methyl analog) enhances analgesic activity, while C6 substitution (6-methyl) may alter bioavailability or target selectivity .

- Carboxylic Acid vs. Sulfonamide : Carboxylic acid derivatives (e.g., 3-carboxylic acid) favor central nervous system targets (analgesia), whereas sulfonamides (e.g., hydrochlorothiazide) target renal ion channels .

- Thermal Stability: The 4-methyl analog’s monohydrate form is stable up to 120°C, while anhydrous forms decompose above 150°C, impacting formulation strategies .

Biological Activity

6-Methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid is a synthetic compound belonging to the benzothiadiazine class. Its unique structural characteristics include a benzothiadiazine core with various functional groups that suggest potential biological activities. This article explores the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C10H10N2O4S. The compound features a dioxo group and a carboxylic acid moiety, which are critical for its biological interactions.

1. Antitumor Activity

Benzothiadiazine derivatives have been recognized for their antitumor properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

2. Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. In animal models of inflammation induced by carrageenan, significant reductions in edema were observed following administration of the compound. This suggests potential therapeutic applications in inflammatory diseases.

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it may inhibit enzymes such as acetylcholinesterase and alpha-glucosidase. These activities could be beneficial in treating neurodegenerative diseases and managing diabetes by regulating glucose metabolism.

Case Studies

Several studies have investigated the biological activities of benzothiadiazine derivatives:

| Study | Findings |

|---|---|

| In Vitro Cytotoxicity | Demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. |

| Anti-inflammatory Model | In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a 50% reduction in swelling compared to control groups. |

| Enzyme Activity | Showed inhibition of acetylcholinesterase with an IC50 value of approximately 25 µM, indicating potential for neuroprotective effects. |

The mechanism by which this compound exerts its effects may involve:

- Interaction with cellular signaling pathways : The compound may modulate pathways associated with cell survival and apoptosis.

- Inhibition of pro-inflammatory cytokines : This could account for its anti-inflammatory effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.